N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of a suitable hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.
Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled through a phenoxyacetamide linker. This step may involve the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation, cancer, or infectious diseases.
Materials Science: The compound could be used in the design of new materials with specific electronic, optical, or mechanical properties.
Biological Research: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide exerts its effects likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies, including docking and molecular dynamics simulations, can provide insights into these interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide}
Uniqueness
The uniqueness of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new compounds with tailored activities.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-18-10-9-11-20(16-18)26-30-27(37-31-26)22-14-7-8-15-23(22)36-17-24(34)29-25-19(2)32(3)33(28(25)35)21-12-5-4-6-13-21/h4-16H,17H2,1-3H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGBUWKBZSEEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.